4-methyl-5-phenyl-1,2,3,6-tetrahydropyridine hydrochloride
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Overview
Description
4-Methyl-5-phenyl-1,2,3,6-tetrahydropyridine hydrochloride is an organic compound classified as a tetrahydropyridine. It is of significant interest in scientific research due to its role as a precursor to the neurotoxin 1-methyl-4-phenylpyridinium, which is known to cause symptoms of Parkinson’s disease by destroying dopaminergic neurons in the brain .
Preparation Methods
The synthesis of 4-methyl-5-phenyl-1,2,3,6-tetrahydropyridine hydrochloride typically involves the reaction of phenylacetone with methylamine under specific conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride, which facilitates the formation of the tetrahydropyridine ring . Industrial production methods often involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-Methyl-5-phenyl-1,2,3,6-tetrahydropyridine hydrochloride undergoes several types of chemical reactions:
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.
Scientific Research Applications
4-Methyl-5-phenyl-1,2,3,6-tetrahydropyridine hydrochloride is widely used in scientific research, particularly in the study of Parkinson’s disease. It is used to induce Parkinsonian symptoms in animal models, allowing researchers to study the disease’s progression and test potential treatments . Additionally, it is used in neurochemical studies to understand the mechanisms of neuronal damage and the role of oxidative stress in neurodegenerative diseases .
Mechanism of Action
The compound exerts its effects primarily through its conversion to 1-methyl-4-phenylpyridinium by the enzyme monoamine oxidase B in the brain. This toxic cation selectively destroys dopaminergic neurons by interfering with mitochondrial complex I, leading to cell death and the accumulation of free radicals . This process mimics the neurodegenerative effects seen in Parkinson’s disease, making it a valuable tool for research .
Comparison with Similar Compounds
Similar compounds include 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine and its derivatives. These compounds share structural similarities and are also used in neurochemical research. 4-methyl-5-phenyl-1,2,3,6-tetrahydropyridine hydrochloride is unique in its specific application for inducing Parkinsonian symptoms and its well-documented mechanism of action .
Properties
CAS No. |
2445791-45-5 |
---|---|
Molecular Formula |
C12H16ClN |
Molecular Weight |
209.7 |
Purity |
95 |
Origin of Product |
United States |
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